Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a tetrahydrobenzo[b]thiophene core with an ethyl carboxylate group at position 3 and a 4-(azepan-1-ylsulfonyl)benzamido substituent at position 2. This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives studied for their pharmacological properties, including kinase inhibition and apoptosis induction .
Properties
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-2-31-24(28)21-19-9-5-6-10-20(19)32-23(21)25-22(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h11-14H,2-10,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJKWDGNYLCJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 356.45 g/mol. The structure features a benzo[b]thiophene core, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may exert effects through:
- Inhibition of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating a possible role in treating infections.
Antitumor Activity
A study evaluated the antitumor activity of derivatives similar to this compound. The results indicated that compounds with similar structures displayed IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, demonstrating significant cytotoxic effects (Table 1).
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 |
| Compound B | 49.9 | HeLa |
| Compound C | 52.9 | A549 |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against Mycobacterium tuberculosis (Mtb). In vitro tests showed an IC50 value of approximately 5.6 μM against Mtb H37Rv, indicating potent activity comparable to standard treatments (Table 2).
| Strain | IC50 (μM) | Comparison |
|---|---|---|
| Mtb H37Rv | 5.6 | INH: 0.24 μM |
| Control A | 0.20 - 0.44 | RIF |
Case Studies
- Breast Cancer Study : In a study involving breast cancer cells (MCF-7), the compound exhibited dual activity by inducing apoptosis while inhibiting autophagic cell death. The findings suggested that the compound could be developed into a therapeutic agent for breast cancer treatment.
- Tuberculosis Treatment : Another study focused on the compound's effect on Mtb showed that it inhibited mycolic acid synthesis crucial for bacterial survival, positioning it as a promising lead in anti-TB drug development.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares the target compound with structurally similar analogs from the literature:
Pharmacological and Physicochemical Properties
- Lipophilicity : The azepane sulfonyl group increases molecular weight (~507.6) and lipophilicity compared to simpler analogs (e.g., Compound 6, MW 343.42). This may enhance blood-brain barrier permeability but reduce aqueous solubility .
- Acidity/Basicity : Sulfonamides (e.g., Compound 7) are more acidic (pKa ~1-2) than amides (pKa ~12-14 for Compound IIIb). The target compound’s sulfonyl group may lower the pKa of adjacent protons, influencing ionization and binding .
Bioactivity Trends
- Kinase Inhibition : Piperazine-containing analogs (e.g., IIIb) showed moderate PI3Kα inhibition due to basic nitrogen interactions with ATP-binding pockets. The target’s sulfonyl group may compete for hydrogen bonding in similar targets .
- Apoptosis Induction: Ethyl 2-aminothiophene derivatives (e.g., ) demonstrated pro-apoptotic effects in breast cancer models. The azepane sulfonyl group’s bulk may modulate selectivity .
Q & A
Q. What are the critical steps to optimize synthesis yield for this compound?
The synthesis involves multi-step reactions requiring precise control of solvent choice, temperature, and catalysts. For example, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred solvents due to their ability to solvate reactants effectively . Reflux conditions (e.g., 4–12 hours) with reagents like benzoyl chloride or benzenesulfonyl chloride are common, with yields improved by recrystallization from ethanol . Monitoring reaction progress via HPLC ensures purity, while triethylamine may act as a catalyst to enhance selectivity .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups and regiochemistry. For instance, ¹H NMR can confirm the presence of tetrahydrobenzo[b]thiophene protons (δ 1.2–2.8 ppm) and ester carbonyls (δ 4.1–4.3 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies key bonds like sulfonamide (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
Q. How does solvent selection influence reaction efficiency?
Polar aprotic solvents like DMF enhance nucleophilic substitution reactions by stabilizing intermediates, whereas ethanol or methanol is used for recrystallization to improve purity. Evidence shows that absolute ethanol as a solvent for sulfonylation reactions reduces side products compared to non-polar alternatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR studies require systematic modification of functional groups. For example:
- Core modifications : Replacing the azepane ring with piperazine or morpholine to assess solubility .
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the benzamido moiety to enhance bioactivity .
- Bioisosteric replacements : Swapping the ethyl ester with a methyl group to evaluate metabolic stability . Data from in vitro assays (e.g., IC₅₀ values against cancer cell lines) should be tabulated to correlate structural changes with activity .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line specificity or incubation time). For example, apoptosis induction in breast cancer cells (MCF-7) was observed at 10 µM in one study , while another reported activity at 50 µM in colon cancer (HCT-116) . Standardizing protocols (e.g., using identical cell lines and MTT assay conditions) and validating results with orthogonal methods (e.g., flow cytometry for apoptosis) can mitigate inconsistencies .
Q. What considerations are critical for in vivo evaluation of this compound?
- Pharmacokinetics : Assess oral bioavailability by measuring plasma concentration-time profiles in rodent models. Ethyl ester derivatives often exhibit improved absorption over carboxylic acids .
- Toxicity : Monitor organ-specific effects (e.g., liver enzymes, renal function) and compare to positive controls like doxorubicin .
- Dosing regimen : Optimize based on in vitro IC₅₀ values (e.g., 5–20 mg/kg daily for 14 days) .
Q. How can spectral data discrepancies during characterization be addressed?
Contradictory NMR or IR signals may stem from tautomerism or impurities. For example, a 2020 study resolved duplicate carbonyl peaks in ¹³C NMR by repeating the analysis in deuterated DMSO, confirming the presence of keto-enol tautomers . Purity verification via HPLC (≥95% purity threshold) and recrystallization in alternative solvents (e.g., acetone/hexane) can eliminate impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
